molecular formula C20H18O6 B1649302 Glyasperin F CAS No. 145382-61-2

Glyasperin F

Cat. No. B1649302
M. Wt: 354.4 g/mol
InChI Key: CFCUNFSHJIQKLS-UHFFFAOYSA-N
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Description

Glyasperin F is a natural flavonoid compound that has recently gained attention due to its potential therapeutic properties. It is extracted from the roots of Glycyrrhiza aspera, a plant that is widely used in traditional medicine. Glyasperin F has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. In

Scientific Research Applications

Antinociceptive Effects

Glyasperin F, a compound isolated from Glycyrrhiza inflata, has demonstrated significant antinociceptive effects in mouse models. Studies have shown that oral administration of Glyasperin F leads to dose-dependent reductions in pain responses in both acetic acid-induced writhing tests and the formalin test's second phase. This suggests its potential as a natural product-derived compound for pain therapy (Kim, Oh, & Lee, 2013).

Phenolic Constituent Analysis

Glyasperin F is part of a broader group of compounds studied in various Glycyrrhiza species. Research has focused on identifying these phenolic constituents, their structures, and their potential biological activities. For instance, studies on Glycyrrhiza aspera roots have led to the isolation and structural analysis of glyasperin derivatives, contributing to the understanding of these compounds' chemical nature (Zeng, Fukai, Nomura, Zhang, & Lou, 1993).

Bioactive Properties in Different Glycyrrhiza Species

Investigations into different Glycyrrhiza species have led to the discovery of various isoprenoid-substituted flavonoids, including glyasperins. These studies are crucial for understanding the diversity of bioactive compounds in these plants and their potential therapeutic applications (Fukai, Lu, Nishizawa, Wang, & Nomura, 1994).

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-12-14(22)4-3-11(19(12)26-20)13-9-25-16-8-10(21)7-15(23)17(16)18(13)24/h3-8,13,21-23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCUNFSHJIQKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyasperin F

CAS RN

145382-61-2
Record name Glyasperin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145382612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYASPERIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A8T0J4QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
JK Kim, JS Oh, JK Lee - Journal of the Korean Society for Applied …, 2013 - Springer
… The chemical structure of glyasperin F is shown in Fig. 1. We confirmed the effect of glyasperin F on acetic acid-induced writhing behavior. Orally administered glyasperin F reduced the …
Number of citations: 2 link.springer.com
JF Cao, Y Gong, M Wu, X Yang, L Xiong… - Frontiers in …, 2022 - frontiersin.org
… In the MMP1/Glyasperin F complex, the small molecule Glyasperin F interacted with A84 on the protein by hydrogen bonding and with H83, V115, L81, Y140, and H118 by hydrophobic …
Number of citations: 7 www.frontiersin.org
I Gumula, M Heydenreich, S Derese, IO Ndiege… - Phytochemistry …, 2012 - Elsevier
… In addition, the known isoflavanones, sophoraisoflavanone A and glyasperin F; the isoflavone, formononetin; two flavones, kumatakenin and isokaempferide; as well as two triterpenes, …
Number of citations: 11 www.sciencedirect.com
HQ WANG - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To study the anti-inflammatory constituents in Glycyrrhizae Radix et Rhizoma. Methods: The compounds were isolated and purified by means of macroporous resin, ODS …
Number of citations: 2 pesquisa.bvsalud.org
D Ngnintedo, GW Fotso, V Kuete… - Chemistry …, 2016 - bmcchem.biomedcentral.com
… Alongside, five known compounds identified as 3-α,α-dimethylallyl-4-methoxy-6-styryl-α-pyrone or mundulea lactone 4, glyasperin F 5, seputhecarpan A 6, seputheisoflavone 7 and 5-O-…
Number of citations: 13 bmcchem.biomedcentral.com
G Ni, QJ Zhang, ZF Zheng, RY Chen… - … Chinese Traditional and …, 2010 - cabdirect.org
Objective: To study chemical constituents in the stem bark of Morus cathayana. Methods: The constituents were separated and purified with chromatographic methods and their …
Number of citations: 2 www.cabdirect.org
V Kuete, D Ngnintedo, GW Fotso… - … and alternative medicine, 2018 - Springer
… : rhamnitrin or 7-O-methylquercetin 3-O-rhamnoside (7) and europetin 3-O-rhamnoside or 7-O-methylmyricetin 3-O-rhamnoside (8) and thonningiol (9); one isoflavonid: glyasperin F (10)…
Number of citations: 8 link.springer.com
S Derese - 2012 - erepository.uonbi.ac.ke
… In addition, the known isoflavanones, sophoraisoflavanone A and glyasperin F; the isoflavone, formononetin; two flavones, kumatakenin and isokaempferide; as well as two triterpenes, …
Number of citations: 0 erepository.uonbi.ac.ke
DMX Donnelly, GM Boland - Natural Product Reports, 1995 - pubs.rsc.org
… Two further prenylated isoflavanones, glyasperin F (68) and glyasperin J (69), were isolated from Glycyrrhiza a~pera.~’ Glyasperin F (68) is a structural isomer of licoisoflavanone …
Number of citations: 86 pubs.rsc.org
H Han, R Fang, D Wang, Y Yang, X Fu, K Rui - Tropical Journal of …, 2022 - ajol.info
… The docking scores of licoisoflavone, shinpterocarpin, and glyasperin F were less than those of the recommended standard drugs such as remdesivir and ritonavir. This indicates that …
Number of citations: 7 www.ajol.info

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